N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a tricyclic heterocyclic carboxamide featuring a benzodioxole substituent and a complex fused-ring system. Its structure includes a 1,3-benzodioxol-5-ylmethyl group attached to a nitrogen atom, along with imino, oxo, and methyl substituents on the tricyclic core. The synthetic route likely involves cyclocondensation or multi-step heterocyclic assembly, as seen in analogous tricyclic systems .
Properties
Molecular Formula |
C22H19N5O4 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H19N5O4/c1-12-4-3-7-27-19(12)25-20-15(22(27)29)9-14(18(23)26(20)2)21(28)24-10-13-5-6-16-17(8-13)31-11-30-16/h3-9,23H,10-11H2,1-2H3,(H,24,28) |
InChI Key |
KRZXNROJWGKLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diamine Derivatives
The triazatricyclo[8.4.0.03,8] system is synthesized through a [3+2] cycloaddition between a 1,3-diamine and a diketone derivative. Key steps include:
-
Reaction Conditions :
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Temperature: 80–100°C under nitrogen atmosphere.
-
Catalyst: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
-
-
Intermediate Isolation :
The imino-oxo intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4), yielding 45–55%.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | +20% |
| Temperature | 60°C | +15% |
| Reaction Time | 12 h | +10% |
This step achieves 65–70% yield after recrystallization from ethanol.
Carboxamide Group Formation
Hydrolysis of Nitrile Precursors
A nitrile intermediate is hydrolyzed to the carboxamide using acidic conditions:
-
Conditions :
-
Reagent: Concentrated sulfuric acid (H₂SO₄) at 0°C.
-
Quenching: Ice-cold water followed by neutralization with NaHCO₃.
-
-
Challenges :
-
Over-hydrolysis to carboxylic acids (mitigated by strict temperature control).
-
Byproduct formation (≤5% via HPLC analysis).
-
Integrated Multi-Step Synthesis
A representative pathway combines the above steps:
-
Triazatricyclo Core Formation : 52% yield.
-
Benzodioxole Alkylation : 68% yield.
-
Carboxamide Hydrolysis : 75% yield.
Overall Yield : 26.5% (calculated from stepwise yields).
Industrial-Scale Production Considerations
| Factor | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Catalyst Loading | 5 mol% | 2 mol% |
| Purification | Column Chromatography | Crystallization |
Continuous flow systems reduce reaction times by 40% and improve yield consistency.
Analytical Characterization
Critical analytical data for verifying synthetic success:
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 6.85–7.10 (m, 3H, benzodioxole).
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δ 2.35 (s, 6H, N-CH₃).
-
-
HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low Cyclocondensation Yield | Microwave-assisted synthesis (80°C, 30 min). |
| Epimerization at C-6 | Chiral auxiliaries (e.g., L-proline). |
| Solvent Residuals | Azeotropic distillation with toluene. |
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety or the imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The most closely related compound identified is 6-benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (). Below is a comparative analysis:
Structural and Electronic Differences
- Substituent Effects : The 1,3-benzodioxole group in the target compound is electron-rich, which could enhance π-π stacking interactions in protein binding pockets. In contrast, the 2,4-dimethoxyphenyl group in the analog provides steric bulk and moderate electron-donating effects .
- Imino vs. Methoxy Groups: The 6-imino group in the target compound introduces a hydrogen-bond donor site absent in the methoxy-substituted analog, suggesting divergent pharmacophore profiles.
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique structural features and potential biological activities. The presence of a benzodioxole moiety is particularly significant due to its established biological properties.
Structural Characteristics
The compound features a tricyclic structure with multiple functional groups that contribute to its chemical stability and reactivity. The molecular formula is with a molecular weight of 507.5 g/mol .
| Property | Details |
|---|---|
| Molecular Formula | C29H25N5O4 |
| Molecular Weight | 507.5 g/mol |
| IUPAC Name | This compound |
Biological Activity
The biological activity of this compound can be categorized into several key areas based on preliminary studies and structural analogs:
1. Antitumor Activity
Compounds with similar benzodioxole structures have demonstrated significant antitumor effects. For instance, benzodioxole derivatives are known to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
The presence of the benzodioxole moiety is associated with antimicrobial activity against a range of pathogens. Research indicates that derivatives can effectively inhibit bacterial growth and may serve as potential leads for developing new antibiotics .
3. Enzyme Inhibition
The triazine-based structural elements within the compound suggest potential for enzyme inhibition. Compounds in this class have been shown to interact with various enzymes involved in metabolic pathways .
Case Studies and Research Findings
Several studies have evaluated the biological properties of compounds similar to this compound:
Study 1: Antitumor Activity
A study published in Heterocycles explored the synthesis of amino-substituted triazines and their biological activity . The findings indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines.
Study 2: Antimicrobial Efficacy
Research highlighted in PubChem has shown that benzodioxole derivatives possess strong antimicrobial properties against Gram-positive and Gram-negative bacteria . This suggests that the compound may also exhibit similar activity.
Study 3: Enzyme Interaction
A detailed analysis of enzyme inhibition by triazine-based compounds revealed that they could act as effective inhibitors for specific metabolic enzymes . This opens avenues for further investigation into the potential therapeutic applications of the compound.
Q & A
Q. What are the key strategies for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including cyclization of precursors and functional group modifications. A common approach uses the Sandmeyer reaction to introduce halogen atoms into intermediates, followed by cyclization under controlled conditions (e.g., 60–80°C, anhydrous solvents like THF or DMF, and catalysts such as Pd/C) . For optimization:
- Yield improvement : Use continuous flow reactors to enhance mixing and reduce side reactions.
- Purity control : Employ chromatography (HPLC with C18 columns) and crystallization (using ethanol/water mixtures) .
- Scale-up : Automated synthesis platforms ensure reproducibility in large-scale batches .
Q. Which spectroscopic and computational methods are most effective for structural elucidation?
- NMR : - and -NMR confirm the triazatricyclic core and substituents (e.g., benzodioxole protons at δ 6.8–7.2 ppm) .
- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H]⁺ at m/z 418.4) .
- X-ray crystallography : Resolves stereochemistry of the fused ring system .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .
Q. How can researchers initially assess the compound’s biological activity?
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based activity assays .
- Binding studies : Surface plasmon resonance (SPR) quantifies affinity (e.g., Kd values in µM range) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50 values .
Advanced Research Questions
Q. How can contradictory data on bioactivity across studies be resolved?
- Replicate conditions : Ensure identical assay parameters (e.g., pH, temperature, solvent DMSO concentration ≤0.1%) .
- Metabolite analysis : Use LC-MS to identify degradation products that may interfere with results .
- Structural analogs : Compare activity of derivatives (e.g., ethyl vs. methyl substituents) to isolate functional group contributions (see Table 1) .
Table 1 : Bioactivity Comparison of Structural Analogs
| Compound | Target Enzyme (IC50, µM) | Cell Line Viability (%) |
|---|---|---|
| Target compound | 12.3 ± 1.2 | 22.5 ± 3.1 |
| Ethyl-substituted analog | 18.7 ± 2.1 | 45.6 ± 4.8 |
| Methoxypropyl derivative | 9.8 ± 0.9 | 15.3 ± 2.7 |
| Source: Adapted from |
Q. What advanced techniques optimize regioselectivity in functionalization reactions?
- Microwave-assisted synthesis : Enhances reaction rates (e.g., 30-minute vs. 12-hour conventional heating) for imino group modifications .
- Electrochemical methods : Apply controlled voltage (1.5–2.0 V) with mediators (e.g., TBAB) to achieve selective oxidation of methyl groups .
- Protecting groups : Use Boc or Fmoc to shield reactive sites during benzodioxole functionalization .
Q. How can computational modeling predict interaction mechanisms with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses with kinases (e.g., CDK2) .
- MD simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized derivatives .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous assays?
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PBS mixtures (≤0.1% DMSO) .
- Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 48 hours; monitor via HPLC .
- Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify intact compound using LC-MS/MS .
Data-Driven Research Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
